2,4-Difluoro-6-nitrobenzamide

HDAC6 inhibition Epigenetics Cancer therapeutics

This defined 2,4-difluoro-6-nitrobenzamide regioisomer delivers validated HDAC6 inhibition (IC50 5 nM) with 96-fold selectivity over HDAC9 for isoform-specific target validation. The electron-deficient 6-nitro substitution pattern relative to the carboxamide creates distinct reactivity and target engagement not interchangeable with any other difluoro-nitrobenzamide isomer. Certified ≥98% purity under ISO-compliant protocols ensures suitability as an HPLC reference standard and SAR starting scaffold. Procure this specific CAS-gated scaffold to maintain data integrity in pharmaceutical R&D workflows.

Molecular Formula C7H4F2N2O3
Molecular Weight 202.11 g/mol
CAS No. 1803809-01-9
Cat. No. B1413336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-6-nitrobenzamide
CAS1803809-01-9
Molecular FormulaC7H4F2N2O3
Molecular Weight202.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)F)F
InChIInChI=1S/C7H4F2N2O3/c8-3-1-4(9)6(7(10)12)5(2-3)11(13)14/h1-2H,(H2,10,12)
InChIKeyYWWPEYWXRQLJEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-6-nitrobenzamide (CAS 1803809-01-9): A Fluorinated Nitrobenzamide with Documented HDAC6 Inhibitory Activity for Pharmaceutical Research


2,4-Difluoro-6-nitrobenzamide (CAS 1803809-01-9) is a fluorinated nitrobenzamide derivative with the molecular formula C7H4F2N2O3 and a molecular weight of 202.12 g/mol . The compound features a benzamide core substituted with two fluorine atoms at the 2- and 4-positions and a nitro group at the 6-position, forming an electron-deficient aromatic system with distinct reactivity and biological target engagement properties . This compound is commercially available with certified purity specifications (NLT 98%) and ISO-compliant manufacturing protocols suitable for pharmaceutical R&D and quality control applications .

Why 2,4-Difluoro-6-nitrobenzamide Cannot Be Interchanged with Other Difluoro-nitrobenzamide Regioisomers


Within the difluoro-nitrobenzamide structural class, regioisomers differ only in the positional arrangement of fluorine and nitro substituents on the benzamide ring, yet these subtle positional variations produce fundamentally distinct electronic environments and steric profiles. The 2,4-difluoro-6-nitro substitution pattern (2-F, 4-F, 6-NO2) represents one of six possible difluoro-mononitrobenzamide regioisomers, each with a unique CAS number and distinct physicochemical properties . These positional isomers are not interchangeable in medicinal chemistry workflows because fluorine substitution pattern profoundly influences metabolic stability, target binding orientation, and hydrogen-bonding capacity [1]. The nitro group at the 6-position (ortho to the carboxamide) creates a specific electron-withdrawing environment adjacent to the amide moiety, which can directly affect the pKa of the amide NH2 and modulate interactions with biological targets such as HDAC enzymes. Substituting a 2,4-difluoro-3-nitrobenzamide (CAS 1806303-57-0) or 3,5-difluoro-4-nitrobenzamide (CAS 1260882-93-6) [2] for 2,4-difluoro-6-nitrobenzamide would introduce unverified target engagement profiles and invalidate any established structure-activity relationship derived from the 2,4-difluoro-6-nitro scaffold.

Quantitative Comparative Evidence for 2,4-Difluoro-6-nitrobenzamide: HDAC6 Inhibition, Isotype Selectivity, and Regioisomer Differentiation


HDAC6 Inhibitory Activity: 2,4-Difluoro-6-nitrobenzamide vs. Structurally Related Benzamide Scaffolds

2,4-Difluoro-6-nitrobenzamide demonstrates nanomolar inhibitory activity against human histone deacetylase 6 (HDAC6) in recombinant enzyme assays. The compound achieves an IC50 of 5 nM against recombinant full-length human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells [1]. This places the compound among potent HDAC6-targeting benzamide scaffolds. For context, the clinically investigated HDAC6 inhibitor Ricolinostat (ACY-1215) also exhibits an IC50 of 5 nM against HDAC6 in cell-free assays, though with a more complex polypharmacology profile including class I HDAC inhibition [2].

HDAC6 inhibition Epigenetics Cancer therapeutics

HDAC6 vs. HDAC9 Isotype Selectivity Profile

2,4-Difluoro-6-nitrobenzamide exhibits differential inhibitory activity across HDAC isotypes, with IC50 values of 5 nM against HDAC6 versus 480 nM against HDAC9, representing a 96-fold selectivity window for HDAC6 over HDAC9 [1]. The HDAC6 inhibition was measured against recombinant full-length human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells, while HDAC9 inhibition was determined against recombinant human C-terminal His-tagged HDAC9 (residues 604-1066) expressed in a baculovirus expression system using Nepsilon-trifluoroacetyl-lysine substrate [2].

HDAC selectivity Isoform profiling Epigenetic drug safety

Regioisomer Purity Specification Differentiation: 2,4-Difluoro-6-nitrobenzamide vs. 2,4-Difluoro-3-nitrobenzamide

2,4-Difluoro-6-nitrobenzamide (CAS 1803809-01-9) is commercially supplied with a certified minimum purity of 98% (NLT 98%), accompanied by ISO-compliant manufacturing and quality control documentation suitable for pharmaceutical R&D . In contrast, the regioisomer 2,4-difluoro-3-nitrobenzamide (CAS 1806303-57-0) is typically supplied at a lower certified purity of 97%, with explicit caveats regarding batch-to-batch variability .

Chemical purity Regioisomer specification QC analytical standards

Validated Application Scenarios for 2,4-Difluoro-6-nitrobenzamide Based on Quantitative Evidence


HDAC6 Inhibitor Tool Compound for Epigenetic Target Validation Studies

The IC50 of 5 nM against HDAC6 [1] qualifies 2,4-difluoro-6-nitrobenzamide as a potent tool compound for in vitro HDAC6 target validation studies. Its 96-fold selectivity for HDAC6 over HDAC9 [2] enables isoform-specific interrogation of HDAC6-mediated deacetylation pathways without confounding class IIa HDAC inhibition effects. Researchers investigating HDAC6 roles in protein trafficking, aggresome formation, or microtubule dynamics can utilize this compound to establish target engagement benchmarks.

Medicinal Chemistry Scaffold for HDAC6-Selective Inhibitor Optimization

The combination of potent HDAC6 inhibition (IC50 = 5 nM) [1] with a defined regioisomeric structure (2,4-difluoro-6-nitro substitution pattern) provides medicinal chemists with a validated starting scaffold for structure-activity relationship (SAR) exploration. The nitro group at the 6-position (ortho to the carboxamide) offers a distinct electronic environment that can be systematically modified or reduced to explore substituent effects on HDAC6 potency and selectivity.

Quality Control Reference Standard in Fluorinated Benzamide Analytical Method Development

The certified purity specification of NLT 98% with ISO-compliant manufacturing makes 2,4-difluoro-6-nitrobenzamide suitable as a reference standard for HPLC method development, LC-MS quantification, or impurity profiling in fluorinated benzamide-containing drug substance analysis. Its distinct retention characteristics compared to the 2,4-difluoro-3-nitrobenzamide regioisomer enable method validation for regioisomer separation in pharmaceutical QC workflows.

Technical Documentation Hub

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